molecular formula NbPd3 B14720280 Niobium--palladium (1/3) CAS No. 12034-69-4

Niobium--palladium (1/3)

Cat. No.: B14720280
CAS No.: 12034-69-4
M. Wt: 412.2 g/mol
InChI Key: FYBRKCKERYCKEZ-UHFFFAOYSA-N
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Description

Contextualization within Intermetallic Compound Research

Intermetallic compounds represent a bridge between traditional alloys and ceramics, possessing a highly ordered crystal structure that gives rise to strong atomic bonding. This ordered nature is key to their often-desirable properties, such as high melting points and hardness. However, this same ordering can also lead to brittleness, a significant challenge in their practical application. Research in this field is largely focused on understanding the relationship between crystal structure, electronic structure, and the resulting physical and mechanical properties to design new intermetallics with tailored functionalities.

Significance of Nb–Pd Systems in Advanced Materials Science

The Niobium-Palladium (Nb-Pd) system is of particular importance due to the promising properties of its constituent elements. Niobium is a refractory metal known for its high melting point, corrosion resistance, and superconductivity at low temperatures. niobium.tech Palladium is a precious metal with exceptional catalytic activity, particularly in hydrogenation and C-C coupling reactions, and a high capacity for hydrogen absorption. researchgate.net The combination of these two elements in an intermetallic compound like NbPd₃ offers the potential for materials with a unique synergy of these properties.

Applications for Nb-Pd systems are envisioned in high-temperature structural components, hydrogen storage and purification membranes, and as catalysts in the chemical industry. researchgate.netresearchgate.net The stability and performance of these materials are intrinsically linked to the specific intermetallic phases that form within the Nb-Pd system.

Historical Development and Emerging Trends in NbPd₃ Research

Early investigations into the Nb-Pd system focused on establishing the phase diagram, which outlines the different phases that exist at various temperatures and compositions. These initial studies identified the existence of several intermetallic compounds, including NbPd₃. However, the early phase diagrams were often considered tentative and in need of more detailed investigation.

Recent research has benefited from advanced characterization techniques and computational modeling. These tools allow for a more precise determination of crystal structures and the prediction of thermodynamic and mechanical properties. A significant trend in the field is the use of first-principles calculations to understand the fundamental electronic structure and bonding within these intermetallics, which can then be correlated with experimentally observed properties. While experimental data on the specific properties of NbPd₃ remains somewhat limited in the public domain, the existing research points towards a material with intriguing characteristics worthy of further exploration.

Detailed Research Findings

Crystal Structure

The Niobium-Palladium (1/3) intermetallic compound primarily exists in two crystallographic forms. The most commonly cited structure is the β-NbPd₃, which possesses an orthorhombic crystal structure. It belongs to the space group Pmmn (No. 59) with the Pearson symbol oP24. cambridge.org It is also noted that an α-NbPd₃ phase with a D0₂₂ structure can coexist with the β-phase over a range of temperatures, with the α-phase believed to be the ground state. cambridge.org

Interactive Data Table: Crystallographic Data of β-NbPd₃

PropertyValue
Crystal SystemOrthorhombic
Space GroupPmmn
Space Group Number59
Pearson SymboloP24

This table summarizes the known crystallographic information for the β-NbPd₃ phase.

Thermodynamic Properties

Thermodynamic data provides crucial insights into the stability and formation of a compound. For NbPd₃, the enthalpy of formation is a key parameter. The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.org While extensive experimental calorimetric data for the Nb-Pd system is not widely available, computational studies using first-principles calculations have provided theoretical predictions. The Materials Project, for instance, has calculated the formation energy of NbPd₃. It is important to note that these are theoretical values and await full experimental verification through techniques like high-temperature calorimetry. nih.gov

Interactive Data Table: Calculated Thermodynamic Properties of NbPd₃

PropertyCalculated Value (eV/atom)
Formation Energy-0.354

This table presents the calculated formation energy for NbPd₃ from the Materials Project. This value indicates an exothermic formation reaction, suggesting the compound is thermodynamically stable relative to its constituent elements.

Properties

CAS No.

12034-69-4

Molecular Formula

NbPd3

Molecular Weight

412.2 g/mol

IUPAC Name

niobium;palladium

InChI

InChI=1S/Nb.3Pd

InChI Key

FYBRKCKERYCKEZ-UHFFFAOYSA-N

Canonical SMILES

[Nb].[Pd].[Pd].[Pd]

Origin of Product

United States

Advanced Synthetic Methodologies for Niobium–palladium 1/3 Intermetallic Compounds

Solid-State Reaction Pathways for NbPd₃ Formation

Solid-state synthesis methods are traditional yet powerful routes for producing intermetallic compounds like NbPd₃. These techniques involve the direct reaction of elemental powders at elevated temperatures, leading to the formation of the desired alloy through diffusion and phase transformation.

High-Temperature Sintering and Annealing Protocols

High-temperature sintering is a fundamental solid-state method for the synthesis of bulk NbPd₃. This process typically involves the intimate mixing of high-purity niobium and palladium powders in the stoichiometric ratio of 1:3. The powder mixture is then compacted and subjected to a controlled heat treatment in a high-vacuum or inert atmosphere to prevent oxidation. The sintering process allows for the diffusion of atoms between the niobium and palladium particles, leading to the nucleation and growth of the NbPd₃ intermetallic phase. Subsequent annealing at specific temperatures is often required to enhance the homogeneity and crystallinity of the final product. The precise temperature and duration of sintering and annealing are critical parameters that influence the phase purity and microstructure of the synthesized NbPd₃. nih.gov

While specific experimental data for the high-temperature sintering of NbPd₃ is not extensively detailed in publicly available literature, general parameters for similar intermetallic compounds can be inferred.

ParameterTypical RangePurpose
Starting Materials High-purity Nb and Pd powders (>99.5%)To ensure the formation of the desired stoichiometric compound.
Mixing Ball milling or manual mixingTo achieve a homogeneous mixture of the elemental powders.
Compaction Pressure 50 - 200 MPaTo create a green body with sufficient mechanical strength for handling and sintering.
Sintering Temperature 1000 - 1500 °CTo provide sufficient thermal energy for atomic diffusion and phase formation. nih.gov
Annealing Temperature 800 - 1200 °CTo improve phase homogeneity and reduce defects.
Atmosphere High vacuum or inert gas (e.g., Argon)To prevent oxidation of the metallic components at high temperatures.
Duration Several hours to daysTo allow for complete reaction and homogenization.

Table 1: Generalized Parameters for High-Temperature Sintering of Intermetallic Compounds

Mechanical Alloying and Spark Plasma Sintering Techniques

Mechanical alloying (MA) offers a non-equilibrium processing route for the synthesis of intermetallic compounds. This high-energy ball milling process involves the repeated cold welding, fracturing, and re-welding of powder particles. This intimate mixing at the atomic level can lead to the formation of amorphous or nanocrystalline phases, which can then be transformed into the desired intermetallic compound upon subsequent heat treatment. For the synthesis of refractory high-entropy alloys, a category that shares some characteristics with intermetallics like NbPd₃, MA has been shown to be a successful pathway. nih.gov

Spark Plasma Sintering (SPS) is a novel and efficient technique for the rapid consolidation of powders. nih.govresearchgate.net In the context of NbPd₃ synthesis, a mechanically alloyed powder of niobium and palladium could be subjected to a pulsed direct current and uniaxial pressure within a graphite (B72142) die. The rapid heating rates (up to 1000 °C/min) and the application of pressure promote densification and the formation of the intermetallic phase in a significantly shorter time compared to conventional sintering. nih.gov This method is particularly advantageous for producing dense, fine-grained bulk materials. researchgate.net

ParameterTypical RangePurpose
Milling Speed 200 - 400 rpmTo control the energy input during mechanical alloying.
Ball-to-Powder Ratio 10:1 to 20:1To ensure efficient milling and alloying.
Milling Time Several hoursTo achieve a homogeneous amorphous or nanocrystalline precursor.
SPS Temperature 800 - 1400 °CTo induce the formation of the intermetallic phase. nih.gov
SPS Pressure 30 - 100 MPaTo promote densification and particle bonding. nih.gov
Heating Rate 100 - 500 °C/minTo rapidly reach the sintering temperature and minimize grain growth. nih.gov
Holding Time 5 - 20 minutesTo ensure complete phase formation and densification.

Table 2: Typical Parameters for Mechanical Alloying and Spark Plasma Sintering

Solution-Based Approaches for NbPd₃ Nanomaterials

Solution-based synthesis methods provide a versatile platform for the fabrication of nanomaterials with controlled size, shape, and composition. These techniques are particularly valuable for producing NbPd₃ nanoparticles for catalytic and other applications where high surface area is desirable.

Chemical Reduction and Solvothermal Synthesis

Chemical reduction is a widely used bottom-up approach for synthesizing metallic nanoparticles. nih.gov In a typical synthesis of NbPd₃ nanoparticles, precursor salts of niobium and palladium would be dissolved in a suitable solvent. A reducing agent is then introduced to reduce the metal ions to their elemental state, leading to the nucleation and growth of nanoparticles. The choice of solvent, reducing agent, and stabilizing agents is critical in controlling the size, morphology, and stability of the resulting NbPd₃ nanoparticles.

Solvothermal synthesis is another powerful solution-based method that involves a chemical reaction in a closed system (an autoclave) at elevated temperatures and pressures. researchgate.net For NbPd₃ nanoparticle synthesis, niobium and palladium precursors would be dissolved in a suitable solvent and heated in an autoclave. The elevated temperature and pressure facilitate the reaction and crystallization of the nanoparticles. This method allows for the synthesis of highly crystalline nanoparticles with controlled morphologies.

ParameterTypical RangePurpose
Niobium Precursor Niobium chlorides (e.g., NbCl₅), Niobium alkoxidesTo provide the niobium source in a soluble form.
Palladium Precursor Palladium chlorides (e.g., PdCl₂), Palladium acetylacetonateTo provide the palladium source in a soluble form.
Solvent Ethylene glycol, Oleylamine, Benzyl etherTo dissolve the precursors and control the reaction environment.
Reducing Agent Sodium borohydride, Hydrazine, PolyolsTo reduce the metal ions to their elemental state. nih.gov
Stabilizing Agent Oleic acid, Polyvinylpyrrolidone (PVP)To prevent agglomeration and control the growth of nanoparticles.
Reaction Temperature 150 - 250 °CTo facilitate the reduction and crystallization processes. researchgate.net
Reaction Time Several hoursTo ensure complete reaction and nanoparticle formation.

Table 3: Common Parameters for Solution-Based Synthesis of Metallic Nanoparticles

Electrochemical Deposition and Plasma-Assisted Synthesis

Electrochemical deposition is a technique where a thin film or nanoparticles of a material are deposited onto a conductive substrate by passing an electric current through a solution containing the precursor ions. researchgate.net For NbPd₃, a solution containing both niobium and palladium ions would be used as the electrolyte. By controlling the applied potential or current density, the deposition rate and the composition of the resulting film or nanoparticles can be precisely controlled. This method is particularly useful for creating coatings and electrodes with specific properties.

Plasma-assisted synthesis involves the use of a plasma, an ionized gas, to facilitate chemical reactions. mdpi.com Non-thermal plasma can be used to synthesize ammonia (B1221849) at milder conditions, demonstrating its potential for activating chemical bonds. mdpi.com For the synthesis of NbPd₃, a plasma could be generated in a reactor containing volatile precursors of niobium and palladium. The energetic species within the plasma can decompose the precursors and promote the formation of NbPd₃ on a substrate. This technique offers a route for low-temperature synthesis and the fabrication of thin films and coatings.

ParameterTypical RangePurpose
Electrolyte Composition Solution containing Nb and Pd ionsTo provide the source materials for deposition.
Applied Potential/Current Varies depending on the specific systemTo control the rate and composition of the deposit.
Substrate Conductive materials (e.g., glassy carbon, platinum)To provide a surface for the deposition to occur.
Plasma Gas Argon, HydrogenTo create the plasma and act as a carrier gas. mdpi.com
Precursors (Plasma) Volatile organometallic compounds of Nb and PdTo introduce the elements into the plasma phase.
Plasma Power Tens to hundreds of WattsTo generate and sustain the plasma.

Table 4: Key Parameters for Electrochemical and Plasma-Assisted Synthesis

Vapor-Phase Synthesis of NbPd₃ Thin Films

Vapor-phase synthesis techniques are employed to produce high-quality thin films of various materials, including intermetallic compounds. These methods involve the transport of precursor materials in the vapor phase to a substrate where the film growth occurs. While specific research on the vapor-phase synthesis of NbPd₃ thin films is limited, the principles of techniques like Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are applicable.

In a hypothetical PVD process for NbPd₃, elemental niobium and palladium targets would be simultaneously sputtered or evaporated in a high-vacuum chamber. The vaporized atoms would then co-deposit onto a heated substrate, forming a thin film of the intermetallic compound. The stoichiometry of the film can be controlled by adjusting the relative deposition rates of the two elements.

For CVD, volatile precursor compounds of niobium and palladium would be introduced into a reaction chamber along with a carrier gas. The precursors would then decompose on a heated substrate, leading to the formation of a NbPd₃ thin film. The choice of precursors and the deposition conditions, such as substrate temperature and precursor flow rates, are critical for obtaining a high-quality film with the desired composition and microstructure.

ParameterTypical RangePurpose
Niobium Source (PVD) High-purity Niobium targetTo provide the niobium vapor.
Palladium Source (PVD) High-purity Palladium targetTo provide the palladium vapor.
Niobium Precursor (CVD) Volatile niobium compounds (e.g., Nb(CO)₅)To transport niobium in the vapor phase.
Palladium Precursor (CVD) Volatile palladium compounds (e.g., Pd(acac)₂)To transport palladium in the vapor phase.
Substrate Temperature 400 - 800 °CTo promote surface diffusion and film growth.
Deposition Pressure High vacuum (PVD) or low pressure (CVD)To control the mean free path of vapor species.
Carrier Gas (CVD) Argon, NitrogenTo transport the precursors to the substrate.

Table 5: General Parameters for Vapor-Phase Synthesis of Thin Films

Physical Vapor Deposition (PVD) Techniques

Physical Vapor Deposition (PVD) encompasses a family of vacuum deposition methods that involve the transfer of material from a solid source to a substrate via a vapor phase. researchgate.netmdpi.com These techniques are well-suited for synthesizing alloy films with controlled thickness and composition. nih.govmdpi.com

Sputtering , a principal PVD method, is a versatile technique for depositing a wide range of materials, including metals and ceramics. researchgate.net In the context of NbPd₃ synthesis, co-sputtering from individual niobium and palladium targets or sputtering from a composite Nb-Pd target could be employed. The process involves bombarding the target material(s) with energetic ions, typically from an inert gas plasma like argon, causing the ejection of atoms that then deposit onto a substrate. researchgate.net Magnetron sputtering, a common variant, utilizes magnetic fields to confine the plasma near the target, enhancing ionization efficiency and deposition rates. cern.ch High Power Impulse Magnetron Sputtering (HIPIMS) is an advanced sputtering technique that uses high power pulses to create a high density of metal ions, which can lead to the growth of dense, high-quality films. nih.govcern.ch

Another relevant PVD method is electron-beam evaporation . This technique uses a high-energy electron beam to heat and vaporize the source material in a high-vacuum environment. researchgate.net For NbPd₃ synthesis, co-evaporation from separate niobium and palladium sources would be necessary, with precise control over the evaporation rates of each element to achieve the desired 1:3 stoichiometric ratio in the resulting film.

The following table summarizes typical parameters for the deposition of niobium-based alloy films using PVD, which can be adapted for NbPd₃ synthesis.

ParameterSputteringElectron-Beam Evaporation
Base Pressure < 1 x 10⁻⁶ Torr< 1 x 10⁻⁷ Torr
Working Pressure 1 - 10 mTorr (Ar)-
Substrate Temp. Room Temp. to 800 °C leeds.ac.ukRoom Temp. to >800 °C
Deposition Rate 0.1 - 10 nm/s0.1 - 100 nm/s
Target/Source Nb, Pd targetsNb, Pd sources
Power/Energy DC/RF/HIPIMSHigh-energy electron beam

This table presents representative parameters for PVD of niobium-based alloys, which would require optimization for the specific synthesis of NbPd₃.

Chemical Vapor Deposition (CVD) Methodologies

Chemical Vapor Deposition (CVD) is a process where volatile precursor gases are introduced into a reaction chamber and decompose or react on a heated substrate to form a solid thin film. mdpi.com CVD offers excellent conformality and the potential for high-purity film growth. mdpi.com

For the synthesis of NbPd₃, a Metal-Organic Chemical Vapor Deposition (MOCVD) approach would likely be employed. This would involve the use of organometallic precursors for both niobium and palladium that can be vaporized and transported into the reactor. A common precursor for niobium in CVD is niobium pentachloride (NbCl₅), which can be reduced by hydrogen gas. mdpi.com Finding a suitable, volatile, and co-reactive palladium precursor that is compatible with the niobium precursor and deposition conditions is a key challenge.

The general steps for CVD synthesis of NbPd₃ would include:

Introduction of volatile precursors for niobium and palladium into the reaction chamber.

Transport of the precursor gases to the heated substrate.

Adsorption of the precursors on the substrate surface.

Chemical reaction and/or decomposition of the precursors on the surface to form NbPd₃.

Desorption of volatile byproducts.

The following table outlines potential parameters for the MOCVD of niobium-based alloys, which would need to be specifically developed for NbPd₃.

ParameterMetal-Organic Chemical Vapor Deposition (MOCVD)
Precursors Volatile Nb and Pd organometallic compounds
Substrate Temp. 400 - 800 °C researchgate.net
Reactor Pressure 1 - 760 Torr
Carrier Gas Ar, N₂, H₂
Reactant Gas H₂ (for reduction)

This table provides a general framework for MOCVD parameters; specific precursors and conditions for NbPd₃ are not widely reported and would require significant experimental development.

Controlled Growth and Microstructural Engineering of NbPd₃

The functional properties of NbPd₃ are intrinsically linked to its microstructure, including grain size, orientation, and the presence of nanostructures. Therefore, controlling these features during synthesis is of paramount importance.

Directed Assembly of Nanostructures

The formation of nanostructured NbPd₃ films can lead to enhanced catalytic activity, improved mechanical properties, or novel electronic behaviors. Techniques for directed assembly aim to control the growth of specific nanostructures, such as nanowires, nanorods, or nanoparticles.

In PVD, glancing angle deposition (GLAD) is a technique where the substrate is tilted at a large angle with respect to the vapor flux. This creates a shadowing effect that promotes the growth of isolated, tilted nanocolumnar structures. nih.gov By controlling the substrate rotation and deposition angle, a variety of nanostructures can be engineered.

For CVD, the growth of nanostructures can be influenced by the use of catalytic templates or by carefully controlling the nucleation and growth kinetics through precursor flux and substrate temperature. arxiv.org The synthesis of tree-like nanostructures has been demonstrated for other materials by sequential seeding of branching events, a concept that could potentially be adapted for complex NbPd₃ architectures. arxiv.org

Recent research has shown that the surface of palladium-containing membranes can be modified with nanostructured coatings to enhance properties like hydrogen permeability. researchgate.netnih.gov These methods, which include electrochemical deposition to create specific nanocrystallite geometries, highlight the importance of nanostructure control. nih.gov

Influence of Processing Parameters on Phase Purity

Achieving a single-phase NbPd₃ intermetallic compound is critical, as the presence of other Nb-Pd phases or unreacted elements can degrade the desired properties. The processing parameters in both PVD and CVD have a direct impact on the phase purity of the resulting film.

In sputtering , the ratio of niobium to palladium in the film is primarily controlled by the relative sputtering rates from the individual targets (in co-sputtering) or the composition of the alloy target. The substrate temperature during deposition plays a crucial role in promoting the diffusion of atoms and the formation of the ordered intermetallic phase. Post-deposition annealing at elevated temperatures can also be used to improve crystallinity and drive the system towards the thermodynamically stable NbPd₃ phase. However, improper temperature control can lead to the formation of other intermetallic phases in the Nb-Pd system. Studies on other alloy systems have shown that parameters like screw speed and compounding steps can significantly affect phase dispersion and properties. ethernet.edu.et

In CVD , the phase purity is determined by the ratio of the precursor flow rates, the substrate temperature, and the reactor pressure. The chemical kinetics of the precursor decomposition and surface reactions are highly temperature-dependent. A temperature window must be identified where the desired reaction to form NbPd₃ is favored over competing reactions that could lead to the formation of other phases or the incorporation of impurities. Research on other systems has shown that parameters such as laser energy density can influence solidification and epitaxial growth, which in turn affects the final phase. researchgate.net

The following table summarizes the key processing parameters and their influence on the phase purity of Nb-Pd alloys.

Deposition MethodKey Processing ParametersInfluence on Phase Purity
PVD (Sputtering) Target Power/Bias, Substrate Temperature, AnnealingControls stoichiometry, atomic mobility, and crystalline ordering.
CVD (MOCVD) Precursor Flow Rates, Substrate Temperature, PressureDetermines the ratio of elements in the film and the reaction pathways.

This table highlights the general influence of processing parameters on phase purity in alloy deposition, which is applicable to the synthesis of NbPd₃.

Computational and Theoretical Investigations of Niobium–palladium 1/3

First-Principles Electronic Structure Calculations

First-principles calculations, which solve the quantum mechanical equations of a system without empirical parameters, are a cornerstone for predicting the behavior of materials. For NbPd₃, these methods have been employed to elucidate its electronic characteristics and bonding nature.

Density functional theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net DFT calculations for the Palladium-Niobium (Pd-Nb) binary system have been systematically performed to determine properties such as structural stability, and electronic, dynamical, and mechanical characteristics. arxiv.org In a comprehensive study of the Pd-Nb system, researchers utilized a variable-composition evolutionary structure search algorithm in conjunction with DFT calculations to identify stable and metastable phases across the entire composition range. arxiv.org

For the specific NbPd₃ (also denoted as Pd₃Nb) compound, these calculations typically involve the following:

Total Energy Calculations: The total energy of various crystal structures is calculated to determine the most energetically favorable (ground-state) configuration. The generalized gradient approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is commonly used for exchange-correlation effects. arxiv.orgmaterialsproject.org

Structural Optimization: The atomic positions and lattice parameters of the crystal structure are relaxed to find the minimum-energy configuration, providing theoretical predictions of these structural properties. researchgate.net

Property Derivation: Once the ground-state structure is determined, a wide range of physical properties, including elastic constants, electronic band structure, and density of states, can be computed. arxiv.orgresearchgate.net

These DFT applications provide a foundational, atomistic understanding of NbPd₃, predicting its properties from fundamental quantum principles.

The electronic band structure describes the ranges of energy that an electron is allowed to have within the crystal, while the density of states (DOS) represents the number of available electronic states at each energy level. researchgate.netaps.org Together, they determine the electronic behavior of a material, such as its conductivity. researchgate.netunicen.edu.ar

First-principles calculations for the Pd-Nb system reveal that all predicted stable compounds, including NbPd₃, are metallic. arxiv.org This metallic nature is characterized by the absence of a band gap, with one or more electronic bands crossing the Fermi level. onera.fr The analysis of the electronic structure for NbPd₃ (in its tI8 crystal structure) shows a complex arrangement of bands near the Fermi level. arxiv.org

The key findings from the DOS analysis are:

The states at the Fermi level are primarily composed of contributions from the Niobium 4d orbitals and the Palladium 4d orbitals. This strong hybridization is characteristic of many intermetallic compounds.

The metallic character predicted by these theoretical calculations is a fundamental property of the NbPd₃ compound.

PropertyDescriptionRelevance for NbPd₃
Electronic Band StructurePlot of electron energy levels versus wave vector (k) in the Brillouin zone. researchgate.netShows no band gap, confirming the metallic nature of NbPd₃. arxiv.org
Density of States (DOS)Number of available electronic states per unit energy. unicen.edu.arReveals the dominant contribution of Nb 4d and Pd 4d states to conductivity. arxiv.org
Fermi Level (E_F)The highest energy level an electron can occupy at absolute zero temperature.The crossing of energy bands through the Fermi level indicates metallic behavior. onera.fr

The Fermi surface is a surface in reciprocal space representing the boundary between occupied and unoccupied electron states at absolute zero temperature. researchgate.netpsu.edu Its shape, or topology, is crucial for understanding a material's transport, magnetic, and thermal properties. The Fermi surface is constructed from the electronic bands that cross the Fermi level. nih.gov

For NbPd₃, which has a complex band structure, the resulting Fermi surface is expected to be intricate, comprising multiple sheets with both electron-like and hole-like characteristics. researchgate.net Detailed theoretical studies on similar Nb-based intermetallics, such as Nb₃Pt and Nb₃Os, show that the Fermi surfaces contain both hole- and electron-like sheets, and their specific features change depending on the constituent elements. researchgate.net While a detailed topological analysis for NbPd₃ is not extensively reported, the metallic nature and complex band structure imply a multi-sheeted Fermi surface. In some related Pd-Nb compounds like oI6-Pd₂Nb, computational studies have predicted the existence of nontrivial features such as Dirac nodal lines near the Fermi energy, which give rise to protected surface states. arxiv.org Such topological features are a subject of intense research, and their potential existence in NbPd₃ would be determined by the specific symmetries of its crystal structure and the details of its band crossings.

The charge density distribution provides a map of the electron concentration throughout the crystal, offering direct insight into the nature of the chemical bonds between atoms. aps.org In computational studies, this is often analyzed to characterize the bonding as ionic, covalent, or metallic. researchgate.net

In the NbPd₃ intermetallic, the bonding is a mixture of these classical types. Analysis of the charge density distribution for Nb₃Pt and Nb₃Os, which have similar components, shows a combination of ionic and covalent characteristics. researchgate.net This is evident from the transfer of charge between atomic species and the accumulation of charge density in the regions between the atoms. researchgate.net

Key characteristics for NbPd₃ bonding, inferred from systematic studies of the Pd-Nb system, include:

Metallic Bonding: A "sea" of delocalized electrons arising from the valence s and d orbitals, which is responsible for the compound's conductivity.

Covalent Contribution: Significant hybridization between the Nb 4d and Pd 4d orbitals leads to the sharing of electrons and directional bonding, contributing to the structural stability. arxiv.org

Ionic Contribution: A degree of charge transfer is expected due to the difference in electronegativity between Niobium and Palladium, leading to a partial ionic character in the bonds.

The interplay of these bonding types governs the compound's cohesion and mechanical properties, such as its high bulk modulus. arxiv.org

Thermodynamic Stability and Phase Equilibria Modeling

Understanding the thermodynamic stability of a compound is essential to predict whether it will form and remain stable under various conditions. Computational modeling, particularly using the CALPHAD (CALculation of PHAse Diagrams) method integrated with first-principles data, is a key tool for this purpose. aps.org

First-principles calculations are instrumental in predicting the ground-state crystal structures of materials by comparing the formation energies of various possible atomic arrangements. For the Niobium-Palladium binary system, a comprehensive study using an ab initio evolutionary structure search algorithm has been performed to identify the most stable phases. arxiv.org

This computational approach systematically explores different compositions and crystal structures to construct a convex hull of formation energy. The points on the convex hull represent the stable ground-state phases at 0 K. The study of the Pd-Nb system predicted several new ground-state and metastable phases. arxiv.org For the NbPd₃ stoichiometry, the tI8-Pd₃Nb structure (space group I4/mmm) was identified as a stable compound. arxiv.org The stability of this phase is confirmed by phonon dispersion calculations, which show no imaginary frequencies, indicating it is dynamically stable. arxiv.org

The calculated properties for the stable tI8-Pd₃Nb phase are summarized below.

Predicted Properties of tI8-NbPd₃ from First-Principles Calculations arxiv.org
PropertyValue
Space GroupI4/mmm (No. 139)
Structure TypeTiAl₃
Lattice Parameter (a)3.945 Å
Lattice Parameter (c)8.069 Å
Formation Enthalpy-0.531 eV/atom
Bulk Modulus (B)255 GPa
Shear Modulus (G)105 GPa
Young's Modulus (E)275 GPa
Pugh's Ratio (B/G)2.43

The high values for the elastic moduli (Bulk, Shear, and Young's) indicate a strong and stiff material, which is consistent with the mixed metallic-covalent bonding characteristics. arxiv.org The Pugh's ratio greater than 1.75 suggests that the material is expected to exhibit ductile behavior. arxiv.org

Calculation of Formation Energies and Enthalpies

First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone for determining the thermodynamic stability of a compound. The formation enthalpy, a key metric derived from these calculations, indicates whether a compound can form spontaneously from its constituent elements at absolute zero temperature. A negative formation enthalpy signifies a stable or metastable compound.

For the Niobium-Palladium system, computational studies have systematically calculated the formation enthalpies for a wide array of possible crystal structures. arxiv.org These calculations have confirmed that the intermetallic phase α-NbPd₃, which adopts the D0₂₂ crystal structure, is a thermodynamically stable ground state. psu.edu This means that among the various possible atomic arrangements for a 1:3 ratio of niobium to palladium, the α-NbPd₃ structure is one of the most energetically favorable.

In one comprehensive study, the formation enthalpies of 71 different structures in the Pd-Nb system were calculated using first-principles methods. arxiv.org This extensive search of the energy landscape is crucial for identifying stable phases. The results from such studies serve as fundamental input for more complex thermodynamic modeling. arxiv.org

Table 1: Computational Findings for Nb-Pd System Stability

Computational Method System Studied Key Finding Reference
First-Principles Calculations Pd-Nb Calculated formation enthalpies for 71 structures. arxiv.org

Phase Diagram Construction and CALPHAD Approaches for Nb–Pd

A phase diagram is a map that shows which phases are stable under different conditions of temperature, pressure, and composition. For multi-component systems like Nb-Pd, the experimental determination of a complete phase diagram is a laborious process. The CALPHAD (CALculation of PHAse Diagrams) method provides a powerful computational framework to model and predict these diagrams. themoonlight.ioresearchgate.net

The CALPHAD approach works by developing mathematical models for the Gibbs free energy of each individual phase in a system. arxiv.org These models incorporate parameters that are optimized by fitting them to a combination of experimental data (such as phase boundary information and thermochemical measurements) and theoretical data from first-principles calculations, including the formation energies discussed previously. tdl.org By minimizing the total Gibbs energy of the system, the equilibrium state, and thus the phase diagram, can be calculated for any given set of conditions. arxiv.orgnih.gov

In the case of the Niobium-Palladium system, the phase diagram is known with reasonable accuracy in the palladium-rich region, where compounds like NbPd₃ exist. psu.edu CALPHAD models for the Nb-Pd system integrate the calculated negative formation enthalpies for phases like NbPd₂ and α-NbPd₃ to accurately reproduce the experimental phase diagram. psu.edu This synergy between first-principles calculations and the CALPHAD methodology enables a comprehensive and thermodynamically consistent description of phase equilibria in the binary alloy system. tdl.orgnih.gov

Advanced Computational Methodologies for Materials Discovery and Synthesis Prediction

Building on the foundation of DFT and CALPHAD, newer computational techniques are accelerating the discovery of novel materials and providing insights into their synthesis pathways.

Machine Learning and Data-Driven Approaches in Intermetallic Synthesis

The field of materials science is increasingly leveraging machine learning (ML) and data-driven approaches to accelerate the discovery of new intermetallic compounds. tdl.orgnih.gov These methods can rapidly screen vast compositional spaces to predict the properties and synthesizability of unknown materials, significantly reducing the need for costly and time-consuming experiments. acs.orglbl.gov

One major application is the development of machine learning interatomic potentials (MLIPs). themoonlight.ioarxiv.org Models such as M3GNet, CHGNet, and ORB are trained on large datasets of DFT calculations and can predict the energy of an atomic configuration with an accuracy approaching that of DFT but at a fraction of the computational cost. arxiv.orgresearchgate.net These MLIPs can be integrated into the CALPHAD framework to accelerate phase diagram calculations by orders of magnitude, enabling high-throughput thermodynamic modeling of complex, multi-component alloys. arxiv.orgthemoonlight.ioresearchgate.net

Beyond accelerating existing methods, ML models can directly predict material properties from the elemental composition alone. For instance, models have been trained to predict the formation energy of intermetallics, identify compounds likely to be stable, and even suggest potential catalysts for specific chemical reactions. tdl.orgrsc.org In the context of niobium alloys, machine learning has been harnessed to design compositions with optimized mechanical properties at high temperatures, demonstrating the power of these techniques for targeted materials design. researchgate.net

Atomistic Simulations for Kinetic Pathways

While thermodynamics (as described by formation energies and phase diagrams) determines if a compound can form, kinetics governs how and how fast it forms. Understanding the kinetic pathways of formation is crucial for designing successful synthesis routes. Atomistic simulation techniques, such as Monte Carlo (MC) and molecular dynamics (MD), are essential tools for studying these pathways.

Monte Carlo simulations are particularly useful for exploring the evolution of atomic arrangements over time. rsc.orgaps.org In the context of the Pd-Nb system, MC simulations have been used to model the system's behavior at various temperatures. arxiv.org These simulations can track the diffusion of atoms and the nucleation and growth of new phases, providing a step-by-step picture of how an ordered intermetallic like NbPd₃ emerges from a disordered mixture of its constituent elements. aps.orgresearchgate.net

Kinetic models for intermetallic formation typically consider the interplay of several "elementary" processes, including the diffusion of atoms (e.g., via vacancies or along grain boundaries), reactions at the interfaces between different phases, and the nucleation of new compound layers. aps.orgaip.orgaip.org By simulating these processes, researchers can predict how factors like temperature and initial microstructure influence the formation of the final product, offering critical guidance for experimental synthesis. cambridge.org

Theoretical Frameworks for Interatomic Bonding in NbPd₃

The properties of NbPd₃ are a direct consequence of the chemical bonds formed between niobium and palladium atoms. Understanding this interatomic bonding requires a quantum mechanical perspective, focusing on the electronic structure of the constituent atoms.

Both niobium and palladium are transition metals with complex electronic configurations. Niobium has an atypical configuration of [Kr] 4d⁴ 5s¹, while palladium's is [Kr] 4d¹⁰. byjus.comvedantu.com The bonding in intermetallic alloys like NbPd₃ is not purely one type but rather a hybrid of metallic, covalent, and ionic characteristics. eepower.comslideshare.net

To further dissect the nature of the bonds, computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed. bohrium.comresearchgate.net These methods analyze the calculated electron density to identify bond paths between atoms, quantify charge transfer (the ionic component of bonding), and describe the bonding in terms of localized orbitals, providing a detailed and quantitative picture of the interatomic interactions within NbPd₃. mdpi.com

Comprehensive Structural Elucidation and Advanced Characterization of Niobium–palladium 1/3

Crystallographic Determination

The precise arrangement of atoms within a crystalline material is fundamental to understanding its properties. For the intermetallic compound Niobium-palladium (1/3), also known as NbPd3, various crystallographic techniques are employed to determine its structure, identify its phases, and analyze its microstructure.

Single Crystal X-ray Diffraction (SCXRD) for Atomic Arrangement

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu This method can determine unit cell dimensions, bond lengths, bond angles, and the specific ordering of atoms within a crystal. carleton.eduresearchgate.net The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. carleton.eduub.edu Each diffraction spot holds a wealth of information about the crystal's atomic structure. pulstec.net

For NbPd3, SCXRD analysis reveals that it crystallizes in the orthorhombic Pmmn space group. osti.gov It possesses a β-Cu3Ti-like structure. osti.gov The analysis of single crystals, ideally between 150-250 microns in size, allows for the precise determination of atomic positions. carleton.edu

Table 1: Crystallographic Data for NbPd3 from SCXRD

ParameterValueReference
Crystal SystemOrthorhombic osti.gov
Space GroupPmmn osti.gov
Structure Typeβ-Cu3Ti osti.gov

Powder X-ray Diffraction (PXRD) for Phase Identification and Microstructure

Powder X-ray diffraction (PXRD) is a rapid analytical technique used primarily for the phase identification of crystalline materials. carleton.edu Unlike SCXRD, which requires a single crystal, PXRD can be performed on a finely ground, powdered sample, providing an average bulk composition. carleton.edulibretexts.org The resulting diffraction pattern is a "fingerprint" of the crystalline phases present in the material. malvernpanalytical.com

In the context of NbPd3, PXRD is crucial for confirming the phase purity of a synthesized sample. By comparing the experimental diffraction pattern with standard reference patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), one can identify the presence of NbPd3 and any potential impurities. malvernpanalytical.comnist.gov For instance, the diffraction signals for palladium (Pd) would appear at specific 2θ values corresponding to its face-centered cubic structure (JCPDS number 46–1043). acs.org The addition of niobium (Nb) to form the NbPd3 alloy would cause shifts and broadening of these peaks, indicating the incorporation of Nb into the Pd lattice and the formation of the alloy structure. acs.org The average crystalline size of the material can also be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation. acs.org

PXRD is also instrumental in studying microstructural characteristics, such as lattice parameters and strain. acs.org High-resolution PXRD can reveal subtle structural changes and is a valuable tool for quality control in materials synthesis. malvernpanalytical.comyoutube.com

Electron Diffraction Techniques (e.g., SAED, PED)

Electron diffraction techniques offer a powerful means to study the crystallography of materials at the nanoscale. wikipedia.org These methods are particularly useful for characterizing nanocrystalline materials that are too small for conventional X-ray diffraction. nih.gov

Selected Area Electron Diffraction (SAED) is a technique performed in a transmission electron microscope (TEM) that can provide crystallographic information from a specific, localized area of the sample. The resulting diffraction pattern of spots or rings provides information about the crystal structure and orientation of the selected region. For NbPd3, SAED patterns can confirm the crystalline nature and determine the lattice parameters of individual nanocrystals.

Precession Electron Diffraction (PED) is an advanced electron diffraction technique where the electron beam is tilted and precessed on a conical surface. nih.gov This method helps to reduce the effects of dynamical scattering, leading to more accurate intensity data that can be used for structure solution and refinement, even from nanosized crystals. nih.govnih.gov

High-Resolution Imaging and Spectroscopic Analysis

Visualizing the surface and internal structure of materials is crucial for a complete understanding of their properties. High-resolution imaging and spectroscopic techniques provide direct observation of the morphology, microstructure, and defects in NbPd3.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. bartin.edu.tr The interaction of the electrons with the sample generates various signals that reveal information about the surface topography, composition, and morphology. bartin.edu.trwur.nl SEM can achieve magnifications of up to 1,000,000x with sub-nanometer resolution. wur.nl

Transmission Electron Microscopy (TEM) for Nanoscale Features and Defects

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the visualization of nanoscale features and even individual atoms. youtube.com In TEM, a high-energy electron beam is transmitted through an ultrathin sample, and the resulting image provides detailed information about the internal structure of the material. umd.eduyoutube.com

For NbPd3, TEM is an indispensable tool for characterizing nanoscale features such as the size and distribution of nanoparticles, the presence of crystal defects like dislocations and stacking faults, and the nature of interfaces between different grains or phases. researchgate.netwikipedia.org High-Resolution TEM (HRTEM) can produce images where the atomic lattice of the crystal is visible, providing direct evidence of the crystalline structure. For example, HRTEM images of Pd nanocrystals on Nb2O5 nanorods clearly show the heterojunction structure. researchgate.net The weak-beam dark-field (WBDF) imaging technique in TEM is particularly effective for visualizing crystal defects with high contrast and resolution. wikipedia.org

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM)

High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) is a powerful technique for probing the atomic-level structure and composition of materials. In this method, a focused beam of electrons is scanned across a sample, and electrons scattered at high angles are collected by an annular detector. jeol.comnih.gov The intensity of the resulting image is highly sensitive to the atomic number (Z) of the elements in the sample, often described as Z-contrast imaging. myscope.trainingiphy.ac.cn Heavier atoms scatter electrons more strongly to high angles and thus appear brighter in HAADF-STEM images. jeol.comnih.gov This makes the technique particularly well-suited for distinguishing between different elements in a compound like Niobium-Palladium (1/3) (NbPd3).

The image contrast in HAADF-STEM is approximately proportional to Z^α, where α typically ranges from 1.6 to 1.9. researchgate.net This strong atomic number dependence allows for the direct visualization of the arrangement of niobium (Nb, Z=41) and palladium (Pd, Z=46) atoms within the NbPd3 crystal lattice. jagranjosh.com The technique can provide atomic resolution images, revealing the precise locations of individual atomic columns. jeol.com For instance, in a well-ordered NbPd3 structure, the brighter spots in the HAADF-STEM image would correspond to the columns with a higher concentration of the heavier element, palladium, allowing for a direct interpretation of the atomic arrangement.

Aberration-corrected HAADF-STEM further enhances the resolution to sub-Angstrom levels, enabling the clear distinction of closely spaced atomic columns and the identification of any defects or ordering phenomena within the crystal structure. researchgate.net This level of detail is crucial for understanding the structure-property relationships in intermetallic compounds like NbPd3.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. thermofisher.comfree.fr The technique involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy of a core-level electron is characteristic of the element and its chemical environment. thermofisher.com

For Niobium-Palladium (1/3), XPS analysis focuses on the core-level spectra of niobium (Nb 3d) and palladium (Pd 3d). researchgate.netacs.org The binding energies of these peaks can indicate the formation of an alloy or intermetallic compound. For instance, the formation of a Nb-Pd alloy can lead to shifts in the binding energies of both Nb 3d and Pd 3d core levels compared to their pure metallic states. These shifts are attributed to changes in the electronic structure upon alloying. acs.org

The Nb 3d spectrum typically shows a doublet corresponding to the Nb 3d5/2 and Nb 3d3/2 spin-orbit components. researchgate.netthermofisher.com Similarly, the Pd 3d spectrum also presents a doublet for Pd 3d5/2 and Pd 3d3/2. researchgate.netthermofisher.com The precise binding energies of these peaks can reveal the oxidation states of the elements. For example, the presence of niobium oxides (like Nb2O5 or NbO2) or palladium oxides (like PdO) on the surface would result in additional peaks at higher binding energies compared to the metallic states. researchgate.netbohrium.com

A key aspect of XPS is its ability to perform quantitative analysis. By analyzing the areas under the respective core-level peaks, the relative atomic concentrations of niobium and palladium on the surface can be determined, which is essential for verifying the stoichiometry of the NbPd3 compound at the surface. acs.org

ElementCore LevelTypical Binding Energy Range (eV) for Metallic StateTypical Spin-Orbit Splitting (eV)
Niobium (Nb)3d~202-205 (for 3d5/2)~2.7-2.9
Palladium (Pd)3d~335-336 (for 3d5/2)~5.2-5.3

X-ray Induced Auger Electron Spectroscopy (XAES)

X-ray Induced Auger Electron Spectroscopy (XAES) is a complementary technique to XPS that provides further information about the chemical state and local electronic structure of elements. iaea.orgnist.gov In the Auger process, following the creation of a core hole by an incident X-ray photon (as in XPS), an outer shell electron fills the vacancy, and the excess energy is transferred to another electron, which is then emitted from the atom. This emitted electron is known as an Auger electron, and its kinetic energy is characteristic of the element and its chemical environment. aps.org

For the Niobium-Palladium (1/3) system, XAES spectra, particularly the Pd MNN and Nb MNN Auger transitions, can be used to characterize the alloy. researchgate.net The kinetic energies and shapes of these Auger peaks are sensitive to changes in the valence band electronic structure that occur upon alloy formation. researchgate.net Therefore, shifts in the Auger kinetic energies can provide valuable information about the chemical bonding between niobium and palladium atoms.

The combination of both XPS and XAES data, often presented in a Wagner plot (a plot of the Auger parameter, which is the sum of the binding energy of a core-level photoelectron and the kinetic energy of an Auger electron), can offer a more definitive identification of chemical states than either technique alone. iaea.org This is because the Auger parameter is independent of sample charging, which can sometimes complicate the interpretation of XPS data.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopy instruments like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). When the electron beam of the microscope strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. The vacancies are then filled by electrons from higher energy shells, and the excess energy is released in the form of characteristic X-rays. The energy of these X-rays is specific to each element, allowing for elemental identification.

In the context of Niobium-Palladium (1/3), EDS is primarily used for elemental mapping. jeol.comrsc.org By scanning the electron beam across an area of the sample and collecting the EDS spectra at each point, a two-dimensional map of the elemental distribution can be generated. This allows for the visualization of the spatial distribution of niobium and palladium within the sample.

ElementCharacteristic X-ray Lines Commonly Used in EDS
Niobium (Nb)Lα, Kα
Palladium (Pd)Lα, Kα

Investigations of Interfacial Structures and Surface Phenomena

Atomic-Scale Characterization of Nb–Pd Interface Alloy Formation

When niobium is deposited on a polycrystalline palladium surface at room temperature, a two-step growth mode is observed. researchgate.net Initially, a two-dimensional-like growth occurs in the submonolayer niobium concentration range. As the niobium coverage increases beyond a monolayer, a three-dimensional intermixing of niobium and palladium atoms takes place, leading to the formation of a relatively homogeneous Nb-Pd alloy phase. researchgate.net

X-ray photoelectron spectroscopy (XPS) studies of the Pd (3d) and Nb (3d) core levels indicate the presence of a surface Pd-Nb alloy-like phase even at submonolayer palladium coverage on a niobium surface at room temperature. researchgate.net For multilayer deposits, an intermetallic phase is observed at the Pd/Nb interface. researchgate.net The formation of this alloy structure is driven by the tendency of the two metals to intermix and form a more stable configuration. The properties of these interface alloys, such as their electronic structure and catalytic activity, can be significantly different from those of the pure constituent metals. bham.ac.uk

Surface Reconstruction and Adsorption Site Analysis

The surface of a Niobium-Palladium (1/3) alloy can undergo reconstruction, where the atoms at the surface rearrange into a structure that is different from the bulk crystal structure. This reconstruction is driven by the minimization of surface free energy. The specific reconstruction will depend on factors such as temperature and the presence of adsorbates.

The surface of a Nb-Pd alloy can present various potential adsorption sites for atoms and molecules. acs.org These sites include on-top sites (directly above a surface atom), bridge sites (between two surface atoms), and hollow sites (in the depression between three or more surface atoms). chalmers.se The preference for a particular adsorption site is determined by the binding energy of the adsorbate to the surface.

For example, in the case of hydrogen adsorption on palladium and its alloys, hydrogen atoms typically dissociate on the surface and adsorb at specific sites before potentially diffusing into the bulk material. bham.ac.ukmdpi.com The geometry and electronic properties of these adsorption sites on the NbPd3 surface will dictate its interaction with various chemical species, which is of particular importance in applications such as catalysis and hydrogen storage. chalmers.semdpi.com The work function of the alloy surface, which can be measured experimentally, is also a key parameter that influences adsorption phenomena. For a Pd-Nb alloy formed on a Nb(001) surface, the topmost layer consists of Pd atoms, and the work function has been measured to be 4.8 ± 0.1 eV. researchgate.net

Research on Functional Properties and Advanced Applications of Niobium–palladium 1/3

Superconducting Behavior in NbPd₃ and Related Nb-Pd Intermetallics

The intermetallic compound Niobium-palladium (1/3), with the formula NbPd₃, has been a subject of scientific inquiry, particularly regarding its potential for superconductivity. While NbPd₃ itself has not exhibited superconductivity, the study of its properties and related alloys in the Niobium-Palladium (Nb-Pd) system provides valuable insights into the mechanisms governing this quantum phenomenon.

Exploration of Superconducting Transition Mechanisms

The search for superconductivity in the Nb-Pd binary system has revealed a complex relationship between chemical composition, crystal structure, and the emergence of a superconducting state. While niobium is a known superconductor with a transition temperature (Tc) of 9.2 K, and alloys like niobium-titanium and niobium-tin are crucial for practical applications, the addition of palladium complicates this behavior. britannica.com

In Nb/Pd bilayer films, hydrogenation has been shown to enhance the Tc from 8.77 K to 9.06 K, an effect correlated with the compression of the Nb unit cell. aps.org However, NbPd₃ itself does not follow this trend and remains non-superconducting under normal conditions. In contrast, other compounds within the broader family of palladium-containing materials, such as Nb₃Pd₀.₇Se₇, do exhibit superconductivity, with a Tc of approximately 2.1 K. aps.orgarxiv.orgaps.org This compound is considered a multi-band superconductor, where superconductivity arises from an anomalous metallic state. aps.orgarxiv.org The study of such related materials, where superconductivity is present, helps to understand the specific factors that prevent its emergence in NbPd₃. The mechanisms in these superconducting phases are generally attributed to conventional electron-phonon coupling.

Electron-Phonon Interaction Studies

The electron-phonon interaction is a primary mechanism for superconductivity, where the coupling between electrons and lattice vibrations (phonons) leads to the formation of Cooper pairs. aps.orgscispace.com The strength of this interaction is quantified by the electron-phonon coupling constant, λ.

For a material to be a conventional superconductor, a sufficiently strong electron-phonon coupling is required. Ab initio calculations, which are theoretical studies from first principles, are a key tool for investigating these interactions. aps.orgscispace.com Theoretical studies for NbPd₃ have been performed, and they indicate that the electron-phonon coupling is too weak to induce superconductivity. Calculations for palladium have shown that the electron-phonon coupling parameter is an elusive variable, and different theoretical approaches can lead to inconsistent results, especially at high electron temperatures. aps.org In contrast, calculations for niobium have yielded a Tc of 8.4 K and a λ of 1.02, which aligns well with experimental observations. aps.org

The absence of significant electron-phonon coupling in NbPd₃ is a primary reason for its non-superconducting nature. This is further supported by studies on other niobium compounds like various NbN polytypes, where a strong correlation between the electron-phonon coupling strength and the superconducting transition temperature is observed. aps.org For instance, the δ-NbN phase, with a much stronger electron-phonon coupling (λ = 1.28) than other polytypes, exhibits a significantly higher Tc. aps.org

Theoretical Predictions for Superconductivity in NbPd₃

First-principles calculations based on density functional theory (DFT) are a powerful tool for predicting the electronic and superconducting properties of materials. aps.orgaps.orgresearchgate.net Such theoretical studies have been applied to the Nb-Pd system to understand the potential for superconductivity. arxiv.org

Theoretical predictions for NbPd₃ consistently indicate that it is not a superconductor under ambient conditions. These predictions are rooted in its calculated electronic structure and the weak electron-phonon coupling constant. The theoretical framework for these predictions often involves calculating the electron-phonon interaction and then using this to estimate the Tc, for example, through the Allen-Dynes modified McMillan formula. researchgate.net This approach has been successfully used to predict the Tc for various materials, including other niobium-based superconductors like Nb₃Sn and Nb₃Al. researchgate.netresearchgate.net

While ambient pressure superconductivity is not predicted for NbPd₃, theoretical studies sometimes explore the possibility of inducing superconductivity under extreme conditions, such as high pressure. arxiv.org For example, some hydrogen-rich compounds are predicted to be high-Tc superconductors at very high pressures. aps.org However, for NbPd₃, there are currently no strong theoretical predictions or experimental evidence suggesting that it can be made superconducting through pressure or other means.

Catalytic Activity and Electrocatalysis Research

The combination of niobium and palladium in alloys has shown significant promise in the field of catalysis and electrocatalysis. The synergistic interaction between the two metals can lead to enhanced catalytic performance for various chemical reactions.

Mechanistic Studies of Catalytic Sites on NbPd₃ Surfaces

The catalytic properties of Nb-Pd materials are highly dependent on the atomic and electronic structure of their surfaces, which contain the active sites for chemical reactions. iphy.ac.cn In Pd-Nb bimetallic catalysts, the addition of niobium to palladium can create more active sites on the surface of the nanoparticles. acs.orgresearchgate.netacs.org The presence of niobium can modify the electronic properties of palladium, which in turn affects how strongly reactants and intermediates bind to the surface, a key factor in catalytic activity. nih.gov

Investigations of Reaction Pathways and Intermediate Adsorption

Understanding the step-by-step reaction pathways and the way intermediate molecules adsorb onto a catalyst's surface is crucial for optimizing its performance. researchgate.netnih.gov For Nb-Pd systems, research has focused on their application in alcohol electro-oxidation for direct alcohol fuel cells. acs.orgresearchgate.netacs.org

In these reactions, the catalyst facilitates the breaking of chemical bonds in the alcohol molecule and the transfer of electrons. The enhanced activity of Pd-Nb catalysts is attributed to a synergistic effect between the Pd-Nb nanoparticles and the support material, leading to better reaction kinetics and efficiency. acs.org Density functional theory (DFT) studies on related systems, such as the effect of niobium and its oxides on MgH₂ dehydrogenation, show that different surface planes have varying adsorption energies for reactants and intermediates. advanceseng.com Specifically, the NbO(111) surface was found to have a strong interaction between the hydrogen s-state and the niobium d-state, suggesting a lower energy barrier for breaking the Mg-H bond. advanceseng.com Such mechanistic insights, often gained through a combination of experimental techniques and theoretical calculations, are vital for understanding and improving catalytic processes on Nb-Pd surfaces. nih.govutwente.nltue.nlnih.gov

Interactive Data Table: Properties of Niobium-Palladium System and Related Compounds

Compound/SystemPropertyValueReference
Niobium (Bulk)Superconducting Transition Temperature (Tc)9.2 K britannica.com
Niobium (Bulk)Calculated Superconducting Transition Temperature (Tc)8.4 K aps.org
Niobium (Bulk)Calculated Electron-Phonon Coupling Constant (λ)1.02 aps.org
Nb/Pd BilayerInitial Superconducting Transition Temperature (Tc)8.77 K aps.org
Nb/Pd Bilayer (Hydrogenated)Enhanced Superconducting Transition Temperature (Tc)9.06 K aps.org
Nb₃Pd₀.₇Se₇Superconducting Transition Temperature (Tc)~2.1 K aps.orgarxiv.orgaps.org
δ-NbNElectron-Phonon Coupling Constant (λ)1.28 aps.org
Pd-Nb/CNO CatalystAverage Crystalline Size of Pd3.17 nm acs.org
Pd/CNO CatalystAverage Crystalline Size of Pd4.06 nm acs.org

Advanced Engineering Applications

The unique combination of properties inherent in niobium and palladium positions their intermetallic compounds as materials of interest for demanding engineering applications. Research has focused on their performance at extreme temperatures and their interaction with hydrogen.

High-Temperature Structural Applications of Nb–Pd Intermetallics

Niobium-based alloys are recognized for their potential in high-temperature structural applications, primarily in the aerospace and nuclear industries, due to their high melting points, good high-temperature strength, and moderate density. researchgate.netniobium.technasa.gov Intermetallic compounds, in particular, are investigated as they can offer improved mechanical properties over solid solutions at elevated temperatures. niobium.techaps.org The primary challenge for niobium alloys is their catastrophic oxidation at high temperatures, which generally necessitates the use of protective coatings. researchgate.netniobium.techniobium.techniobium.tech

Table 1: High-Temperature Yield Strength of Selected Niobium Alloys This table presents the 0.2% yield strength of various niobium-based alloys at elevated temperatures, providing a comparative basis for the potential performance of Nb-Pd intermetallics.

Alloy Composition (at. %)800°C (MPa)1000°C (MPa)1200°C (MPa)
C-103 (Nb-5.4Hf-2.0Ti-0.7Zr-0.3Ta-0.3W)30019090
C-3009 (Nb-19.2Hf-5.6W)480360250
Alloy #5 (Nb-10Mo-5Zr-3Al-2Cr)550450250
Data sourced from patent information on advanced niobium alloys. google.com

Hydrogen Storage and Separation Membrane Research

The niobium-palladium system is of significant interest for hydrogen-related technologies, particularly for purification and separation membranes. Niobium itself exhibits exceptionally high hydrogen permeability, which is a desirable characteristic for membranes. researchgate.net However, its practical use is hindered by two main factors: a propensity for surface oxidation which forms a barrier to hydrogen transport, and a poor catalytic ability to dissociate molecular hydrogen (H₂) into atomic hydrogen (H) on its surface. researchgate.net

Palladium is an excellent catalyst for hydrogen dissociation and is resistant to the formation of impermeable oxide layers. researchgate.net Consequently, coating niobium membranes with a thin layer of palladium is a well-established strategy to create high-performance composite membranes. The palladium layer serves both to protect the niobium from oxidation and to catalytically facilitate the absorption of hydrogen. researchgate.net Research on Pd-Nb-Pd composite membranes has shown that this approach can significantly enhance hydrogen transport. Studies have demonstrated that modifying the surface of these composite membranes with nanostructured palladium coatings can further increase the hydrogen flux by accelerating the surface dissociative-associative processes.

The phase diagram of the Niobium-Hydrogen system shows that niobium absorbs hydrogen readily, leading to various structural and phase changes and the potential for hydrogen embrittlement. researchgate.net The interaction between palladium and niobium in the NbPd₃ compound could influence hydrogen solubility and diffusion, making it a candidate material for either hydrogen storage or as a component in separation membranes, although research has more prominently focused on Pd-coated Nb rather than the specific intermetallic.

Investigation of Phase Transformations and Stability Under Extreme Conditions

The stability of intermetallic compounds under extreme conditions of pressure and irradiation is critical for their application in environments such as deep-earth exploration, advanced nuclear reactors, or aerospace propulsion systems.

Pressure-Induced Phase Transitions

The phase diagram of the niobium-palladium system at atmospheric pressure indicates the formation of several intermetallic compounds, including NbPd₂, NbPd₃, NbPd₅, and NbPd₈. iaea.org The NbPd₃ compound is one of the stable phases in this system.

While the behavior of NbPd₃ under high pressure has not been extensively documented, studies on related materials provide insight into potential transformations. Research on pure niobium has identified a pressure- and temperature-induced phase transition from its standard body-centered cubic (bcc) structure to an orthorhombic Pnma phase. uv.es Similarly, other intermetallic compounds like the superconductor Nb₃Al undergo complex phase transformations under pressure, with predictions of new, more stable crystal structures at high pressures. researchgate.net High-pressure studies on Heusler alloys and various sesquichalcogenides also reveal intricate structural phase transitions. aps.orgmdpi.com These studies underscore that the application of pressure can significantly alter the crystal structure and, consequently, the electronic and mechanical properties of intermetallic materials. Further experimental and theoretical investigation would be required to determine the high-pressure phase diagram of NbPd₃ and to characterize any new phases that may emerge.

Table 2: Known Intermetallic Phases in the Niobium-Palladium System This table lists the intermetallic compounds identified in the Nb-Pd phase diagram at atmospheric pressure.

CompoundFormula
Niobium-dipalladiumNbPd₂
Niobium-tripalladiumNbPd₃
Niobium-pentapalladiumNbPd₅
Niobium-octapalladiumNbPd₈
Data sourced from a review of niobium-based phase diagrams. iaea.org

Irradiation Effects on Structural Stability

The performance of materials in nuclear or space applications is heavily dependent on their response to irradiation by energetic particles like neutrons, protons, or heavy ions. Irradiation can create crystal defects such as vacancies and interstitials, which can cluster to form dislocation loops, leading to hardening, embrittlement, swelling, and sometimes phase transformations. nih.govnrc.govyoutube.com

A significant study investigated irradiation-induced precipitation (IIP) in a series of binary palladium alloys with refractory metals (W, Mo, Ta, Nb) using 400-keV proton irradiation over a temperature range of 65 to 750°C. The research found that while IIP was observed in Pd-W and Pd-Mo alloys, it was notably absent in the palladium-niobium and palladium-tantalum systems at the interstitial dislocation loops that formed between 200 and 400°C. This suggests a higher phase stability for the Pd-Nb solid solution under these specific irradiation conditions compared to Pd-W or Pd-Mo.

In contrast, studies on deformed pure niobium irradiated with a 7 MeV proton beam showed that pre-existing dislocations could be annihilated by irradiation-induced defects at initial doses, leading to a decrease in microhardness, which then increased with higher doses. iaea.org The interaction between the constituent elements in the NbPd₃ intermetallic would likely lead to a more complex response than in the pure metal, but the absence of irradiation-induced precipitation in the binary alloy is a promising indicator of its potential structural stability.

Q & A

Q. How can anisotropic properties (e.g., directional conductivity) be probed in single-crystal niobium-palladium (1/3)?

  • Methodological Answer : Use angle-resolved photoemission spectroscopy (ARPES) or four-probe resistivity measurements along crystallographic axes. Employ focused ion beam (FIB) milling to prepare oriented samples and validate orientation via electron backscatter diffraction (EBSD) .

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